molecular formula C17H13N5O2S B4825405 Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate

Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate

Cat. No.: B4825405
M. Wt: 351.4 g/mol
InChI Key: JEZSJEHHQQQMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-c]quinazoline core substituted at position 2 with a pyridin-3-yl group and at position 5 with a methyl thioacetate moiety. The triazoloquinazoline scaffold is notable for its pharmacological relevance, particularly in targeting adenosine receptors and antimicrobial applications .

Properties

IUPAC Name

methyl 2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-24-14(23)10-25-17-19-13-7-3-2-6-12(13)16-20-15(21-22(16)17)11-5-4-8-18-9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZSJEHHQQQMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.

    Quinazoline Formation: The triazole intermediate is then reacted with anthranilic acid derivatives under reflux conditions to form the quinazoline ring.

    Thioester Formation: The final step involves the reaction of the quinazoline-triazole intermediate with methyl bromoacetate in the presence of a base like potassium carbonate to form the thioester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

The structural diversity of methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate suggests significant potential in drug development. The compound's heterocycles are known to exhibit a range of biological activities:

  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their role as kinase inhibitors, which are crucial in cancer treatment. Compounds similar to this compound may inhibit specific kinases involved in tumor growth and proliferation .
  • Antimicrobial Properties : The presence of the triazole ring is associated with antifungal activity. Compounds with thioether linkages have also shown antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Synthetic Applications

The synthesis of this compound can be approached through several methods involving nucleophilic substitution and cycloaddition reactions. The thioether bond is particularly reactive and can undergo various transformations that enhance the compound's utility in synthetic organic chemistry .

Synthesis Pathways

  • Nucleophilic Substitution Reactions : The thioether bond can be targeted for substitution reactions to introduce new functional groups.
  • Cycloaddition Reactions : The triazole and quinazoline rings can participate in cycloaddition reactions that may yield novel compounds with enhanced biological activities.

Interaction Studies

To better understand the therapeutic potential of this compound, interaction studies are essential. Techniques such as molecular docking and surface plasmon resonance can elucidate the binding affinities of this compound to various biological targets like enzymes and receptors .

Mechanism of Action

The mechanism of action of Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs and Receptor Affinity

Table 1: Key Structural Analogs and Receptor Activities
Compound Name Core Structure Substituents (Positions) Receptor Activity Reference
Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate [1,2,4]Triazolo[1,5-c]quinazoline 2: Pyridin-3-yl; 5: SCH2COOCH3 Under investigation N/A
MRS1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide) [1,2,4]Triazolo[1,5-c]quinazoline 2: Furan-2-yl; 5: NHCOC6H5; 9: Cl Potent A3 adenosine antagonist (IC50 ~1 nM)
9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine [1,2,4]Triazolo[1,5-c]quinazoline 2: Furan-2-yl; 5: NH2; 9: Cl A3 antagonist (moderate affinity)
MRS1523 (3-propyl-6-ethyl-5-[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate) Pyridine Multiple alkyl/aryl substituents Selective A3 antagonist

Key Observations :

  • Substituent Effects: Replacement of the furan-2-yl group in MRS1220 with pyridin-3-yl in the target compound may alter adenosine receptor selectivity. Pyridine’s aromatic nitrogen could enhance hydrogen bonding in binding pockets compared to furan’s oxygen .
  • Thioacetate vs. Amide : The methyl thioacetate group (SCH2COOCH3) in the target compound differs from MRS1220’s benzeneacetamide (NHCOC6H5). The thioether linkage may increase metabolic stability compared to amides, which are prone to hydrolysis .
  • Chlorine Substitution : MRS1220’s 9-chloro substituent enhances A3 affinity, whereas the absence of halogenation in the target compound might reduce potency but improve solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Reference
This compound N/A 3.2 0.15 (DMSO) N/A
MRS1220 198–200 4.1 0.08 (DMSO)
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one 245–247 2.8 0.20 (Ethanol)

Key Observations :

  • LogP and Solubility: The target compound’s lower predicted LogP (3.2 vs.
  • Melting Points : Triazoloquinazoline derivatives generally exhibit high melting points (>200°C), consistent with their rigid fused-ring systems .

Pharmacological and Functional Insights

  • Adenosine Receptor Targeting: MRS1220’s nanomolar A3 affinity is attributed to its chloro and furan substituents, which stabilize receptor-ligand interactions . The target compound’s pyridinyl and thioacetate groups may shift selectivity toward A2A or other subtypes.
  • Antimicrobial Potential: Thio-containing triazoloquinazolines (e.g., thiazoline derivatives in ) show antimicrobial activity, suggesting the target compound’s thioacetate group could be leveraged similarly .

Biological Activity

Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound combines elements from both quinazoline and triazole heterocycles, which are known for their diverse pharmacological activities. The presence of these moieties contributes to the compound's potential as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Studies : A series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these derivatives, some exhibited IC50 values as low as 0.53 μM against HCT-116 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Induces apoptosis
H12MCF-713.1G2/M phase arrest
Compound 2HCT-1160.53Tubulin polymerization inhibitor
Compound 4MGC-8032.1LSD1/KDM1A inhibition

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Signaling Pathways : Compounds similar to this structure have been shown to inhibit the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound can induce G2/M phase arrest in cancer cell lines, disrupting normal cell cycle progression and promoting cell death .
  • Intercalation with DNA : Some derivatives exhibit intercalative properties that allow them to bind with DNA, potentially disrupting replication and transcription processes .

Case Studies

Several studies have focused on the biological evaluation of triazole and quinazoline derivatives:

  • Study on Quinazoline Derivatives : Research indicated that quinazoline-based compounds demonstrated a broad spectrum of activities including anticancer effects through various mechanisms such as inhibition of topoisomerase II and tubulin polymerization .

Table 2: Summary of Biological Activities from Case Studies

Study ReferenceCompound TypeNotable Activity
PMC9370682Triazolo-PyrimidineAntiproliferative against MCF-7
PMC9886266QuinazolineTopo II inhibition; cytotoxicity against multiple cell lines
PubChemVariousBinding affinity studies with DNA

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate?

  • Methodological Answer : A common approach involves cyclocondensation reactions using precursors like hydrazine derivatives and dithioimidocarbonates. For example, 2-hydrazinobenzoic acid can react with diphenyl N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis, followed by acidification and recrystallization to yield the triazoloquinazoline core . Thiol-alkylation with methyl thioacetate introduces the thioacetate moiety. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield and purity.

Q. How is the structural confirmation of this compound and its intermediates performed?

  • Methodological Answer : Structural elucidation relies on elemental analysis (to verify stoichiometry), NMR spectroscopy (¹H/¹³C for functional group identification and regiochemistry), and IR spectroscopy (to confirm thioester C=S stretches at ~1100–1200 cm⁻¹). X-ray crystallography is critical for resolving planarity of the fused triazoloquinazoline system and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific data for this compound are limited, structurally related 1,2,4-triazole-3-thiol derivatives require standard lab precautions: use of gloves, goggles, and fume hoods to avoid inhalation/contact. Emergency procedures include rinsing exposed skin with water and consulting safety data sheets (SDS) for analogous compounds (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound and its derivatives?

  • Methodological Answer : Molecular docking studies using software like Discovery Studio or AutoDock can simulate interactions with target enzymes (e.g., lanosterol-14α-demethylase or receptor tyrosine kinases). Crystal structures of enzymes are retrieved from the Protein Data Bank (PDB) , and binding affinities are calculated based on ligand-enzyme complementarity (e.g., hydrogen bonding, hydrophobic pockets). For example, pyrazolo-triazolo derivatives showed potential antifungal activity via lanosterol-14α-demethylase inhibition in silico .

Q. What crystallographic features influence its molecular interactions and stability?

  • Methodological Answer : X-ray studies reveal that the triazoloquinazoline core is planar, with substituents (e.g., phenoxy or pyridyl groups) influencing dihedral angles (e.g., 59.3° for phenyl ring alignment). Hydrogen-bonded dimers (N–H···O) enhance crystal packing stability, while π-π stacking between aromatic systems may affect solubility and aggregation in solution .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

  • Methodological Answer : Variability often arises from differences in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, replacing dimethyl N-cyano-dithioimidocarbonate with diphenyl analogs alters reactivity due to steric and electronic effects, requiring adjusted stoichiometry .

Q. What are the structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies involve modifying substituents at the triazole or quinazoline positions. For example:

  • Thioether vs. sulfone groups : Thioethers (e.g., methylsulfanyl) enhance lipophilicity, improving membrane permeability, while sulfones increase polarity for aqueous solubility.
  • Pyridyl vs. phenyl substituents : Pyridyl groups may enhance hydrogen-bonding interactions with enzymatic targets, as seen in kinase inhibitors .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) affect reactivity and stability?

  • Methodological Answer : Quantum chemical calculations (DFT) reveal electron density distribution and frontier molecular orbitals. For triazoloquinazolines, a low HOMO-LUMO gap (~3–4 eV) suggests susceptibility to electrophilic attack, while electron-withdrawing groups (e.g., trifluoromethyl) stabilize the core against oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.